An In-depth Technical Guide to the Chemical Properties of 6-Methyl-5-hepten-2-ol

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-5-hepten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-ol (B124558), also known as sulcatol, is a naturally occurring organic compound found in various plants and is also utilized as a pheromone by certain insects.[1] Its unique structure, featuring a secondary alcohol and a carbon-carbon double bond, makes it a valuable chiral building block in organic synthesis and a subject of interest in the development of flavorings, fragrances, and pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of 6-methyl-5-hepten-2-ol, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-methyl-5-hepten-2-ol is presented in the tables below. This data has been compiled from various reputable sources to provide a consolidated reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [4] |

| Molecular Weight | 128.21 g/mol | [4] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Odor | Musty, apple green-bean, and pear-like | [5] |

| Boiling Point | 78 °C at 14 mmHg | [2] |

| Density | 0.844 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.448 | [2] |

| Solubility | Soluble in chloroform. Not miscible with water. | [2][6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1569-60-4 | [4] |

| IUPAC Name | 6-methylhept-5-en-2-ol | [1] |

| Synonyms | Sulcatol, 2-Methyl-2-hepten-6-ol | [1][4] |

| InChI | InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3 | [1] |

| InChIKey | OHEFFKYYKJVVOX-UHFFFAOYSA-N | [1] |

| SMILES | CC(CCC=C(C)C)O | [1] |

Spectroscopic Data

The structural elucidation of 6-methyl-5-hepten-2-ol is supported by various spectroscopic techniques. A summary of the key spectral data is provided below.

Table 3: ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 23 |

| C2 | 68 |

| C3 | 39 |

| C4 | 24 |

| C5 | 124 |

| C6 | 132 |

| C7 | 18 |

| C8 | 26 |

| Note: Assignment based on DEPT NMR spectra analysis.[7] |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

| 110 | [M-H₂O]⁺ |

| 95 | [M-H₂O-CH₃]⁺ |

| 81 | |

| 69 | |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| Note: Major fragments observed in the electron ionization (EI) mass spectrum.[4] |

Infrared (IR) Spectroscopy

The IR spectrum of 6-methyl-5-hepten-2-ol exhibits characteristic absorption bands corresponding to its functional groups. A broad peak is typically observed in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and alkenyl groups appear around 2850-3000 cm⁻¹. The C=C stretching vibration is expected to be observed around 1670 cm⁻¹.[8]

Experimental Protocols

Synthesis of 6-Methyl-5-hepten-2-ol

A common and effective method for the synthesis of 6-methyl-5-hepten-2-ol is the reduction of the corresponding ketone, 6-methyl-5-hepten-2-one (B42903), using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).[9]

Objective: To synthesize 6-methyl-5-hepten-2-ol via the reduction of 6-methyl-5-hepten-2-one.

Materials:

-

6-methyl-5-hepten-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-5-hepten-2-one in methanol (or ethanol) and cool the solution in an ice bath to 0-5 °C.

-

Reduction: While stirring, slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of the ketone to NaBH₄ is typically 3:1.[9] Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the borate (B1201080) ester intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 6-methyl-5-hepten-2-ol.[9]

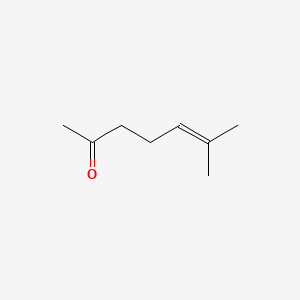

Visualization of Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 6-methyl-5-hepten-2-ol.

Caption: Synthesis workflow for 6-methyl-5-hepten-2-ol.

Conclusion

This technical guide provides a detailed overview of the chemical properties, spectroscopic data, and a reliable synthesis protocol for 6-methyl-5-hepten-2-ol. The compiled data and experimental methodology serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this versatile compound.

References

- 1. 6-Methyl-5-hepten-2-ol | C8H16O | CID 20745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+/-)-6-Methyl-5-hepten-2-ol, 98% | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Hepten-2-ol, 6-methyl- [webbook.nist.gov]

- 5. Showing Compound 6-Methyl-hept-5-en-2-one (FDB004925) - FooDB [foodb.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. homework.study.com [homework.study.com]

- 8. 5-Hepten-2-ol, 6-methyl- [webbook.nist.gov]

- 9. Solved The 6-methyl-5-hepten-2-one will be reduced to the | Chegg.com [chegg.com]